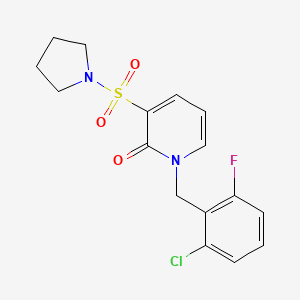

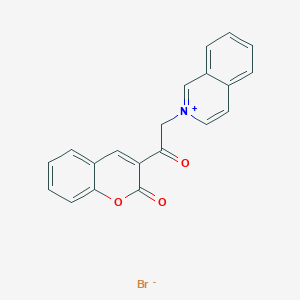

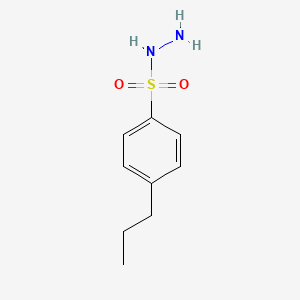

![molecular formula C23H18FN3O4 B2491347 3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946322-38-9](/img/structure/B2491347.png)

3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furo[3,2-b]pyridine is a core structure that has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . It has also been used to construct an AIE-active photosensitizer named LIQ-TF, which showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine-based compounds often involves chemoselective metal-mediated couplings. For instance, an Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . The assembly of the furo[3,2-b]pyridine scaffold was achieved by copper-mediated oxidative cyclization .Molecular Structure Analysis

The molecular structure of furo[3,2-b]pyridine-based compounds is complex and can be modified to achieve different properties. For example, the subseries containing 3,5-disubstituted furo[3,2-b]pyridines were optimized to afford potent, cell-active, and highly selective inhibitors of CLKs .Chemical Reactions Analysis

The chemical reactions involving furo[3,2-b]pyridine-based compounds are diverse and can lead to a variety of products. For instance, the Rh-catalyzed tandem reaction used to construct the AIE-active furo[2,3-c]pyridine-based photosensitizer involved multiple steps and resulted in a compound with high quantum yield and high 1O2 and ˙OH generation efficiency .Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,2-b]pyridine-based compounds can vary depending on their structure. For example, one derivative exhibited favorable aggregation induced emissive enhancement behavior and reasonable hole mobility .作用機序

将来の方向性

Furo[3,2-b]pyridine-based compounds have shown great potential in various applications, from combating multiple drug-resistant bacteria to acting as highly selective kinase inhibitors . Future research may focus on further exploring these applications and developing new derivatives with improved properties.

特性

IUPAC Name |

3-[(2-ethoxybenzoyl)amino]-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4/c1-2-30-17-11-6-3-8-14(17)22(28)27-20-19-18(12-7-13-25-19)31-21(20)23(29)26-16-10-5-4-9-15(16)24/h3-13H,2H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTDYFNGTDLAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

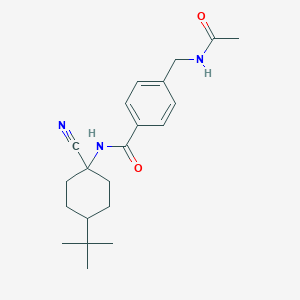

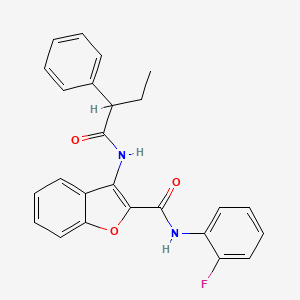

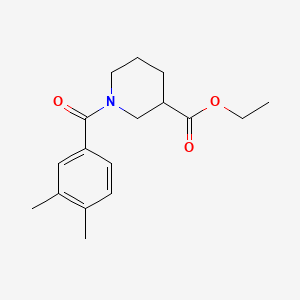

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2491269.png)

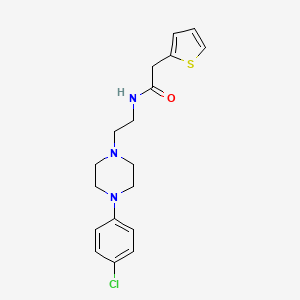

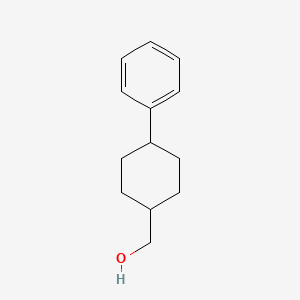

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

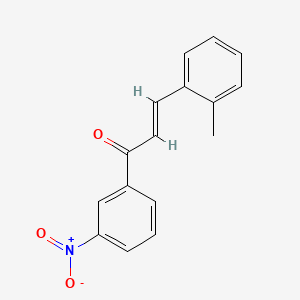

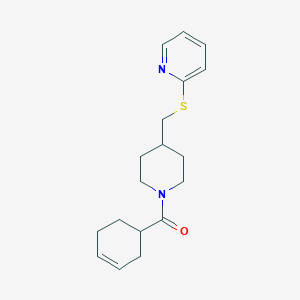

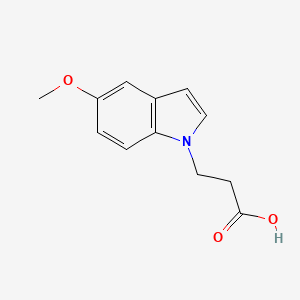

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2491275.png)